4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide
Description
Properties
CAS No. |
73314-63-3 |
|---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C4H5N3O3/c5-4(9)3-2(1-8)6-10-7-3/h8H,1H2,(H2,5,9) |
InChI Key |
YAZLEQUCRUMOJO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NON=C1C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a hydroxymethyl group and a carboxamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-1,2,5-oxadiazole-3-carboxamide.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide with structurally related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to the amino group in its analogue (). This property may improve solubility but reduce membrane permeability compared to lipophilic derivatives like ethyl esters (). N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-oxadiazole-3-carboxamide () demonstrates antimalarial activity, suggesting that bulky substituents (e.g., diphenylethyl) enhance target selectivity in enzyme inhibition.
Synthetic Accessibility 4-Amino-1,2,5-oxadiazole-3-carboxamide () is synthesized via cyclization of nitrile oxides, while the hydroxymethyl derivative may require protective-group strategies to prevent oxidation during synthesis . Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate () is prepared via esterification, highlighting the versatility of the oxadiazole core for functionalization.
Physicochemical Properties The hydroxymethyl group increases polarity, as evidenced by hydrogen-bonded networks in cadmium coordination polymers (). This contrasts with the more hydrophobic N-diphenylethyl analogue, which likely exhibits better blood-brain barrier penetration . (Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime () forms a 3D hydrogen-bonded network, suggesting solid-state stability advantages over non-oxime derivatives.
Pharmacological Potential While 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide lacks direct activity data, its structural similarity to antimalarial and agrochemical compounds () positions it as a candidate for further testing. The 4-amino analogue () has documented agrochemical uses, indicating that electron-donating groups (e.g., -NH₂, -CH₂OH) may enhance interactions with biological targets .
Biological Activity
4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its diverse biological properties. The presence of the hydroxymethyl group and carboxamide functionality contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide exhibits activity against various bacterial strains. Its mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial survival .
Anticancer Activity
The anticancer potential of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide has been explored through various assays:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma).
- Mechanism : It has been suggested that the compound may inhibit topoisomerase I activity, which is crucial for DNA replication and cell division. Molecular docking studies support this interaction .
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide | MCF-7 | 24.74 | |
| 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide | HCT-116 | 20.00 | |
| Other derivatives (e.g., 3a) | MCF-7 | 5.12 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituents : The introduction of electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring enhances anticancer activity.
- Ring Modifications : Variations in the oxadiazole ring structure can lead to significant changes in bioactivity. For example, compounds with additional functional groups exhibited improved potency against cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide:
- Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered at specific doses, showcasing its potential as a therapeutic agent .
- Antimicrobial Efficacy : Another study evaluated its effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into its pharmacological applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxamide, and what are their key challenges?
- Methodology : A typical synthesis involves reacting methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with hydrazine hydrate in anhydrous methanol under controlled conditions to yield the carbohydrazide intermediate. Subsequent hydroxymethylation can be achieved via reductive alkylation or hydroxylation of a precursor (e.g., using hydrogenation with Pd/C in THF) .
- Challenges : Byproduct formation (e.g., over-reduction of the oxadiazole ring) and low yields due to competing side reactions. Purification often requires column chromatography or recrystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography to resolve the 3D structure, including hydrogen bonding networks (e.g., O–H···S interactions observed in cadmium coordination polymers) .
- NMR spectroscopy (¹H/¹³C) to confirm hydroxymethyl and carboxamide substituents.
- Mass spectrometry for molecular weight validation (MW: 159.10 g/mol) .
- Key Data : The compound’s ionization constants (pKa) can be determined via potentiometric titration, critical for understanding its behavior in biological systems .
Advanced Research Questions
Q. How does the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety act as a bioisostere for carboxyl groups in drug design?
- Methodology : The oxadiazole ring mimics the spatial and electronic properties of carboxyl groups while improving metabolic stability. For example, in glutamate receptor ligands, this substitution retains binding affinity but reduces susceptibility to enzymatic hydrolysis .
- Validation : Comparative pharmacological assays (e.g., receptor binding studies) and computational modeling (docking simulations) are used to confirm bioisosteric equivalence .
Q. What metabolic pathways are implicated in the degradation of this compound, and how can metabolites be tracked?
- Findings : Analogous compounds (e.g., agaritine derivatives) undergo enzymatic oxidation to form reactive intermediates like 4-(hydroxymethyl)benzenediazonium ions. These pathways are studied using LC-MS/MS to identify metabolites and stable isotope labeling to trace degradation products .
- Implications : Metabolic instability may necessitate structural modifications (e.g., fluorination) to enhance bioavailability .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Case Study : Discrepancies in enzyme inhibition data (e.g., dihydroorotate dehydrogenase) may arise from assay conditions (pH, co-solvents) or impurities. Solutions include:
- Reproducing experiments under standardized protocols.
- Using high-purity samples (≥95% by HPLC).
- Validating results with orthogonal assays (e.g., X-ray crystallography of enzyme-ligand complexes) .
Q. What strategies optimize the compound’s coordination chemistry for catalytic or material science applications?
- Example : In cadmium coordination polymers, the hydroxymethyl group facilitates hydrogen bonding, stabilizing 3D networks. Researchers can modify ligands (e.g., thiocyanate vs. pyridine) to tune metal-ligand geometry and supramolecular interactions .
- Synthetic Adjustments : Varying reaction solvents (e.g., DMF vs. methanol) or metal salts (Cd²⁺ vs. Zn²⁺) alters crystallization outcomes .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Critical Factors :
- Moisture Sensitivity : The carboxamide group is hygroscopic; trace water can hydrolyze intermediates, reducing yields .
- Catalyst Activity : Pd/C efficiency in hydrogenation varies with particle size and pretreatment .
- Resolution : Documenting reaction conditions (temperature, solvent purity) and using inert atmospheres (N₂/Ar) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
